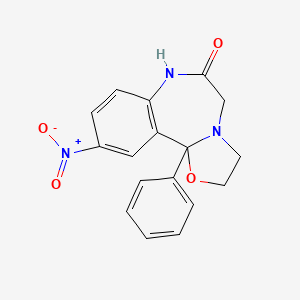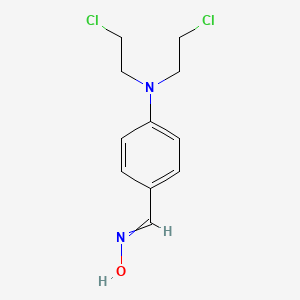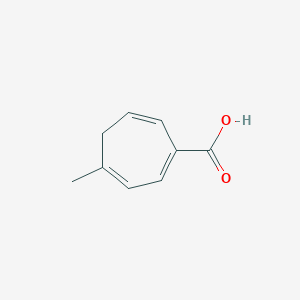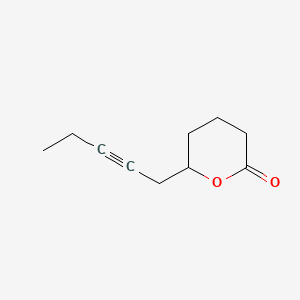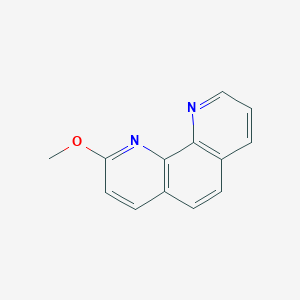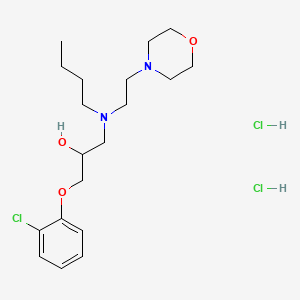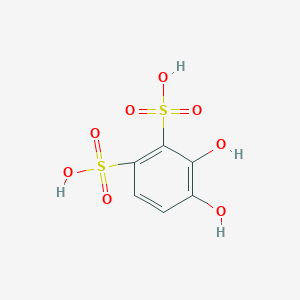
3,4-Dihydroxybenzene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of benzenediols. It is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzene-1,2-disulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene). The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters, such as temperature, concentration of sulfonating agents, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced catechol derivatives, and various substituted benzenes.
Scientific Research Applications
3,4-Dihydroxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including colorimetric assays and complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybenzene-1,2-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form complexes with metal ions, which is crucial in its role as a chelating agent. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Lacks sulfonic acid groups, making it less soluble in water.
Resorcinol (1,3-Dihydroxybenzene): Has hydroxyl groups at different positions, leading to different chemical properties.
Hydroquinone (1,4-Dihydroxybenzene): Also lacks sulfonic acid groups and has different reactivity.
Uniqueness
3,4-Dihydroxybenzene-1,2-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong chelating properties.
Properties
CAS No. |
31288-31-0 |
|---|---|
Molecular Formula |
C6H6O8S2 |
Molecular Weight |
270.2 g/mol |
IUPAC Name |
3,4-dihydroxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-2-4(15(9,10)11)6(5(3)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
InChI Key |
CJAZCKUGLFWINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


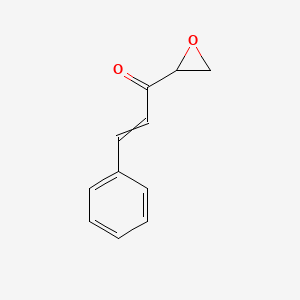
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
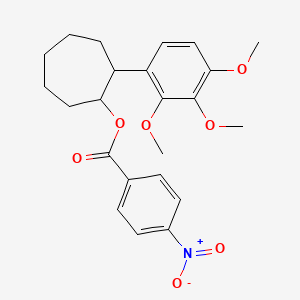
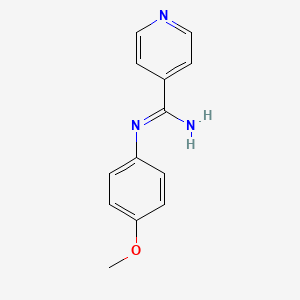

![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
